An In-Depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Synthesis, Properties, and Application in Drug Development
An In-Depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylthiazole-5-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacture of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical application in pharmaceutical development. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug manufacturing.
Chemical and Physical Properties
4-Methylthiazole-5-carboxaldehyde, also known as 5-formyl-4-methylthiazole, is a light yellow crystalline solid. Its chemical structure features a thiazole (B1198619) ring substituted with a methyl group at the 4-position and a formyl (aldehyde) group at the 5-position. This arrangement of functional groups makes it a versatile reagent in various chemical transformations.
Table 1: Chemical Identifiers and Properties of 4-Methylthiazole-5-carboxaldehyde
| Property | Value | Reference(s) |
| CAS Number | 82294-70-0 | [1][2][3] |
| Molecular Formula | C₅H₅NOS | [1][3] |
| Molecular Weight | 127.16 g/mol | [1][3] |
| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [4] |
| Synonyms | 5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde | [1][5] |
| SMILES | CC1=C(C=O)SC=N1 | [4] |
| InChI | InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | [4] |
Table 2: Physical and Spectral Data of 4-Methylthiazole-5-carboxaldehyde
| Property | Value | Reference(s) |
| Appearance | Light yellow crystal | [5] |
| Melting Point | 74-78 °C | [1][3] |
| Boiling Point | 228.1 °C at 760 mmHg (estimated) | [5] |
| Density | 1.27 g/cm³ | [5] |
| Solubility | Slightly soluble in water | [1][5] |
| Flash Point | 91.8 °C | [5] |
| ¹H-NMR | Spectra available in public databases. | [4] |
| ¹³C-NMR | Spectra available in public databases. | [4] |
| Mass Spectrometry | Top Peak (m/z): 127 | [4] |
| IR Spectroscopy | Data available in public databases. | [4] |
Synthesis of 4-Methylthiazole-5-carboxaldehyde
The synthesis of 4-Methylthiazole-5-carboxaldehyde is a critical step in the production of cefditoren pivoxil. Several synthetic routes have been developed, primarily involving the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative.
Synthesis via Oxidation of 4-Methyl-5-hydroxymethylthiazole
This common method involves the oxidation of the corresponding alcohol precursor. Various oxidizing agents can be employed.
Figure 1: General workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde via oxidation.
Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC) [6]
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Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (B109758), add a solution of 4-methyl-5-hydroxymethylthiazole in dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography on silica gel to afford 4-Methylthiazole-5-carboxaldehyde.
Synthesis via Reduction of 4-Methylthiazole-5-carboxylic Acid Chloride
An alternative, eco-friendly approach involves the reduction of a carboxylic acid derivative, such as the acid chloride.[7][8]
Figure 2: Workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde via reduction of the acid chloride.
Experimental Protocol: Rosenmund-type Reduction [7]
-
Formation of Acid Chloride: Reflux a mixture of 4-methylthiazole-5-carboxylic acid and thionyl chloride for 2 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step.[7]
-
Reduction: To a solution of the crude acid chloride in xylene, add a Pd/BaSO₄ catalyst. Heat the mixture to 140 °C while bubbling hydrogen gas through it.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC.[7]
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Extract the filtrate with 10% hydrochloric acid. Neutralize the aqueous layer to pH 8 with sodium carbonate and extract with chloroform (B151607).[7]
-
Purification: Distill the chloroform to obtain the pure 4-Methylthiazole-5-carboxaldehyde.[7]
Application in Drug Development: Synthesis of Cefditoren
4-Methylthiazole-5-carboxaldehyde is a crucial precursor for the synthesis of the side chain of cefditoren, a broad-spectrum oral cephalosporin. The aldehyde functionality is key for the introduction of the vinylthiazole moiety onto the cephalosporin core, typically via a Wittig reaction.
Figure 3: Role of 4-Methylthiazole-5-carboxaldehyde in the synthesis of a cefditoren intermediate via a Wittig reaction.
Experimental Protocol: Wittig Reaction for Cefditoren Intermediate Synthesis [9][10]
-
Ylide Formation: Prepare the phosphonium ylide by reacting a suitable triphenylphosphine (B44618) derivative of the cephalosporin core (e.g., 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, GCLE) with a base in a suitable solvent system.[9][10]
-
Wittig Reaction: To the in situ generated ylide, add 4-Methylthiazole-5-carboxaldehyde at a controlled low temperature (e.g., -25 °C to 0 °C).[9][10]
-
Reaction Monitoring and Work-up: Monitor the reaction by HPLC. After completion, quench the reaction with an aqueous solution (e.g., 5% sodium sulfite (B76179) solution), and extract the product with an organic solvent like dichloromethane.[9][10]
-
Purification: Concentrate the organic layer and purify the resulting intermediate by recrystallization from a suitable solvent such as methanol.[9][10]
Biological Significance of the Thiazole Moiety
While 4-Methylthiazole-5-carboxaldehyde's primary role is as a synthetic intermediate, the thiazole ring it contains is a well-established pharmacophore found in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The presence of the thiazole moiety in cefditoren is crucial for its antibacterial spectrum and efficacy.
Safety and Handling
4-Methylthiazole-5-carboxaldehyde is classified as an irritant and can cause serious eye damage.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Conclusion
4-Methylthiazole-5-carboxaldehyde is a high-value chemical intermediate with a critical and well-defined role in the pharmaceutical industry, particularly in the synthesis of the antibiotic cefditoren pivoxil. Its synthesis has been optimized through various routes, offering flexibility in manufacturing processes. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development and production of thiazole-containing pharmaceuticals. The methodologies and data presented in this guide serve as a valuable resource for facilitating further research and development in this area.
References
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- 2. scbt.com [scbt.com]
- 3. 4-メチルチアゾール-5-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 [homesunshinepharma.com]
- 6. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105622636A - Cefditoren pivoxil intermediate preparation method - Google Patents [patents.google.com]
- 10. CN103695522A - Preparation method of cefditoren pivoxil cephalosporins intermediate - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
